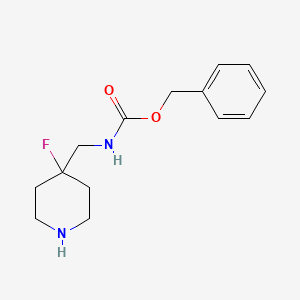

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRTFNQNSMNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-fluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

- Reagents and Conditions: Common reagents used in reactions involving this compound include potassium permanganate for oxidation and palladium catalysts for reduction.

2. Biology:

- Enzyme Inhibition Studies: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate has been employed in studies focusing on enzyme inhibition. It demonstrates potential as a reversible inhibitor in various biochemical assays.

- Receptor Binding: The compound interacts with neurotransmitter receptors, contributing to its pharmacological profile and suggesting its role in modulating neurotransmission.

3. Medicine:

- Therapeutic Potential: Investigations indicate that this compound may have therapeutic effects in treating neurological disorders and autoimmune diseases. Its mechanism involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating relevant biochemical pathways .

4. Industry:

- Agrochemicals and Pharmaceuticals Production: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Research indicates several biological activities associated with this compound:

- Enzyme Inhibition: Studies have shown that this compound effectively inhibits enzymes involved in inflammatory pathways, with IC50 values indicating significant reductions in enzyme activity at low concentrations.

- Receptor Interaction: In receptor binding assays, this compound exhibited high affinity for certain neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.

Case Studies and Research Findings

Enzyme Inhibition Studies:

A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory pathways. The IC50 values were determined through standard enzyme assays, showing significant reductions in enzyme activity at low concentrations.

Receptor Interaction:

In receptor binding assays, the compound exhibited high affinity for certain neurotransmitter receptors, suggesting its potential role in modulating neurotransmission and providing insights into its use in treating psychiatric disorders.

Therapeutic Applications:

Research indicates potential therapeutic effects in treating conditions such as systemic lupus erythematosus and various types of cancer associated with SHP2 deregulation .

Mechanism of Action

The mechanism of action of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS 871022-62-7)

- Structural Difference : Replaces the benzyl group with a tert-butyl carbamate.

- Molecular Formula : C₁₁H₂₁FN₂O₂.

- Key Properties: Boiling Point: 324.8±27.0 °C; Density: 1.1±0.1 g/cm³. However, the absence of an aromatic ring may limit π-π interactions in target binding .

Benzyl (4-piperidinylmethyl)carbamate (CAS 132431-09-5)

- Structural Difference : Lacks the fluorine atom on the piperidine ring.

- Molecular Formula : C₁₄H₁₈N₂O₂.

- Key Properties: LogP: 2.20; Vapor Pressure: 0.0±1.0 mmHg at 25°C. The absence of fluorine reduces electronegativity, which may lower binding affinity in polar environments.

Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS 676559-74-3)

- Structural Difference : Substitutes fluorine with a methyl group and exists as a hydrochloride salt.

- Molecular Formula : C₁₄H₂₁ClN₂O₂.

- Key Properties :

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride (CAS 139062-98-9)

- Structural Difference : Features a methyl group on the carbamate nitrogen.

- Molecular Formula : C₁₄H₂₀ClN₂O₂ (estimated).

- The hydrochloride salt enhances stability and handling .

Physicochemical Properties

| Compound | Molecular Weight | logP | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate | 277.3 | ~2.5* | N/A | Moderate (organic solvents) |

| tert-Butyl analog (CAS 871022-62-7) | 232.3 | ~1.8* | 324.8±27.0 | High (apolar solvents) |

| Benzyl (4-piperidinylmethyl)carbamate | 246.3 | 2.20 | N/A | Moderate (DMSO) |

| Benzyl-(4-methyl)carbamate HCl | 284.78 | ~2.0* | N/A | High (aqueous) |

*Estimated based on structural analogs.

- Fluorine Impact: The 4-fluoro substituent in the target compound increases polarity compared to non-fluorinated analogs, balancing lipophilicity and solubility .

- Salt Forms : Hydrochloride salts (e.g., CAS 676559-74-3) exhibit enhanced solubility but require adjustments in pharmacokinetic studies .

Biological Activity

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, also known as Benzyl (4-Fluoropiperidin-4-Yl)(Methyl)Carbamate Hydrochloride, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and comparative analyses.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16FN2O2, with a molecular weight of approximately 246.28 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 4-fluoropiperidine in the presence of a base such as triethylamine, conducted under anhydrous conditions to prevent hydrolysis. Continuous flow reactors may be used in industrial settings to enhance yield and consistency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It functions by inhibiting enzyme activity or modulating receptor function, which affects various biochemical pathways relevant to neurological disorders and other medical conditions. The presence of the fluorine atom enhances stability and lipophilicity, making it more effective compared to its analogs.

Biological Activities

This compound has been investigated for several key biological activities:

- Enzyme Inhibition : Demonstrates potential as a reversible inhibitor in various biochemical assays.

- Receptor Binding : Interacts with different receptors, contributing to its pharmacological profile.

- Therapeutic Potential : Shows promise in treating neurological disorders and autoimmune diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Reversible inhibition in biochemical assays |

| Receptor Binding | Interaction with various receptors |

| Therapeutic Potential | Potential treatment for neurological disorders |

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with similar compounds. The following table summarizes some relevant analogs:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Benzyl (4-Chloropiperidin-4-Yl)(Methyl)Carbamate HCl | Chlorine atom presence | Moderate enzyme inhibition |

| Benzyl (4-Bromopiperidin-4-Yl)(Methyl)Carbamate HCl | Bromine atom presence | Lower receptor affinity |

| Benzyl (4-Methylpiperidin-4-Yl)(Methyl)Carbamate HCl | Methyl group increases lipophilicity | Reduced potency in enzyme inhibition |

The fluorine substitution significantly enhances the biological activity compared to other halogenated derivatives, indicating a unique mechanism that warrants further investigation .

Case Studies and Research Findings

Research has shown that this compound exhibits significant interactions with specific enzymes and receptors. For example, studies focusing on enzyme inhibition have reported IC50 values indicating effective inhibition at low concentrations. These findings suggest its potential as a therapeutic agent in treating conditions like acute leukemia and other malignancies through targeted enzyme modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbamate protection of the amine group in 4-fluoro-piperidine derivatives. Key steps include:

- Step 1 : Reacting 4-fluoro-piperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Critical Factors : Temperature control (<0°C during chloroformate addition) minimizes side reactions. Yield optimization (~60-75%) requires anhydrous conditions and inert atmosphere (argon/nitrogen) .

Q. How can structural characterization of this compound be validated using crystallographic techniques?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended.

- Data Collection : Single crystals grown via slow evaporation in THF/water mixtures.

- Analysis : Monitor hydrogen bonding (e.g., N–H⋯N interactions) and torsional angles to confirm stereochemistry. Compare observed bond lengths (e.g., C–F: ~1.34 Å) with DFT-calculated values .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<2%).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

Advanced Research Questions

Q. How does fluorination at the piperidine 4-position influence the compound’s pharmacological activity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability.

- Experimental Design : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogues in receptor-binding assays (e.g., σ1 receptors).

- Data Interpretation : Fluorine reduces basicity of the piperidine nitrogen, altering binding kinetics. For example, fluorinated derivatives show 3-fold higher selectivity for σ1 over σ2 receptors .

Q. What strategies resolve contradictions in crystallographic vs. computational structural models?

- Methodological Answer :

- Step 1 : Perform Hirshfeld surface analysis to identify discrepancies in hydrogen-bonding networks.

- Step 2 : Validate computational models (e.g., DFT-optimized geometries) against experimental crystallographic data (R-factor < 0.05).

- Case Study : Discrepancies in dihedral angles (>10°) may indicate solvent effects or crystal packing forces not accounted for in simulations .

Q. How can this compound serve as a precursor for targeted drug delivery systems?

- Methodological Answer :

- Functionalization : Introduce bioorthogonal handles (e.g., azide/alkyne groups) via carbamate hydrolysis and re-functionalization.

- Application : Conjugate with GalNAc moieties (e.g., via Huisgen cycloaddition) for liver-targeted delivery, as seen in siRNA therapeutics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.